molecular formula C20H23FN2O5 B2829452 2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid CAS No. 1047678-83-0

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

Cat. No. B2829452
CAS RN: 1047678-83-0
M. Wt: 390.411
InChI Key: ROEJOJWPCMDAJB-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid, also known as DOF or DOFMAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DOFMAA is a derivative of the amino acid phenylalanine and has been found to have several interesting properties that make it a valuable tool in scientific studies.

Scientific Research Applications

Molecular Structure and Spectroscopy

Research on structurally related compounds has focused on their synthesis, molecular structure, and spectroscopic properties. For example, studies involving compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have delved into their synthesis, vibrational wavenumbers, molecular electrostatic potential maps, and analyses such as HOMO and LUMO to determine charge transfer within molecules. These studies provide insights into the stability of molecules arising from hyper-conjugative interactions and charge delocalization, as highlighted by Rahul Raju et al. (2015) in their work on the FT-IR spectrum, molecular structure, and vibrational analysis of related compounds (Rahul Raju et al., 2015).

Spectroscopic and Supramolecular Studies

Further research on derivatives of chloramphenicol, for instance, reveals significant insights into hydrogen bonding and the role of non-conventional hydrogen bonds in stabilizing molecular structures, as examined through vibrational spectroscopy (Raman and infrared) and supported by DFT calculations. This approach aids in understanding the supramolecular arrangements and interactions within crystalline structures (R. F. Fernandes et al., 2017).

Synthetic Applications and Biological Activity

Research involving the synthesis and characterization of novel compounds, such as those incorporating the 4-oxobutanoic acid moiety, explores their potential applications, including in the development of sensitive assays for detecting residues in agricultural samples or as probes for bioimaging and diagnostics. For instance, the development of a sensitive ELISA for analyzing organophosphorus insecticides in fruit samples showcases the utility of synthesizing haptens with a structural resemblance to the target compound, demonstrating the broad applicability of such chemical frameworks in analytical chemistry (Qi Zhang et al., 2008).

Drug Design and Molecular Docking

The exploration of non-steroidal anti-inflammatory drugs (NSAIDs) as donor ligands in organotin(IV) derivatives highlights another dimension of research, focusing on the synthesis, spectroscopic characterization, and investigation of biological applications. This line of work examines the potential of structurally related compounds in medicinal chemistry, including their interactions with biological targets and the implications for drug design and development (S. Shahzadi et al., 2005).

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(3-fluoroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-16(20(25)26)12-19(24)23-15-5-3-4-14(21)11-15/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEJOJWPCMDAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC(=CC=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

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